2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol
Description
Molecular Architecture and Stereochemical Considerations
The molecular structure of 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol comprises a central ethanol backbone substituted with two fluorine atoms at the C2 position and a 4-(trifluoromethoxy)phenyl group at the same carbon. The SMILES notation (OCC(F)(F)C₁=CC=C(OC(F)(F)F)C=C₁) confirms a geminal difluoro configuration at C2, with the trifluoromethoxy (-OCF₃) group para-substituted on the aromatic ring.
Stereochemical Analysis
The C2 carbon, bonded to two fluorine atoms, exhibits a tetrahedral geometry. Despite the presence of two electronegative fluorine substituents, the molecule lacks stereogenic centers due to the symmetry of the geminal difluoro group. Computational models predict a bond angle of approximately 109.5° at C2, consistent with sp³ hybridization. The trifluoromethoxy group adopts a planar configuration on the aromatic ring, with its three fluorine atoms arranged in a trigonal geometry around the oxygen atom.
Key Structural Parameters (Theoretical)
| Parameter | Value (Å or °) | Method |
|---|---|---|
| C2–F Bond Length | 1.38 Å | DFT (B3LYP/6-31G) |
| C–O (Trifluoromethoxy) | 1.43 Å | DFT (B3LYP/6-31G) |
| F–C–F Angle at C2 | 108.7° | DFT (B3LYP/6-31G) |
Properties
Molecular Formula |
C9H7F5O2 |
|---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
2,2-difluoro-2-[4-(trifluoromethoxy)phenyl]ethanol |
InChI |
InChI=1S/C9H7F5O2/c10-8(11,5-15)6-1-3-7(4-2-6)16-9(12,13)14/h1-4,15H,5H2 |
InChI Key |
DCQHMTNUNSZDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CO)(F)F)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis via Radical Trifluoromethoxylation
A key method involves radical-mediated trifluoromethoxylation of alkenes, as described in synthetic protocols for structurally related compounds.
Reaction Pathway
The general approach involves:
- Alkene Functionalization : Starting with alkenes such as 1-aryl-2,2-difluoroethanones.
- Hydrazone Formation : Reacting with hydrazines to form hydrazones.
- Radical Cyclization : Using trifluoromethoxy radicals (generated via photoredox or transition-metal catalysts) to introduce the trifluoromethoxy group.
Friedel-Crafts Acylation
This method leverages Friedel-Crafts acylation to introduce the aryl group, followed by functionalization to the alcohol.
Reaction Pathway
- Acylation of Toluene : Reacting 4,4,4-trifluoro-3-oxobutanoic acid with toluene derivatives under acidic conditions.
- Reduction to Alcohol : Reducing the ketone intermediate to the secondary alcohol.
Example Procedure (Adapted from KR20110001415A):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1. Acylation | 4,4,4-Trifluoro-3-oxobutanoic acid + toluene → AlCl₃, thionyl chloride, reflux | ~90% |
| 2. Reduction | Ketone intermediate → LiAlH₄ or NaBH₄ in THF or ether | ~85% |
Nucleophilic Substitution
This approach targets halogen substitution to introduce the trifluoromethoxy group.
Reaction Pathway
- Chlorination of Precursor : Synthesizing 2,4-difluoroacetophenone derivatives via chlorination.
- Substitution with Trifluoromethoxy : Replacing chlorine with trifluoromethoxy using nucleophiles like KOtBu or CsF.
Example Procedure (Adapted from CN102531870A):
Reduction of Esters
LiAlH₄-mediated reduction of ethyl difluoroacetate derivatives is a scalable method for alcohol synthesis.
Reaction Pathway
- Ester Preparation : Synthesizing ethyl 2,2-difluoroacetate derivatives.
- Reduction to Alcohol : Using LiAlH₄ in THF or toluene at low temperatures.
Example Procedure (Adapted from CN104098444A):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1. Reduction | Ethyl 2,2-difluoroacetate → LiAlH₄, THF, −10°C, 1 hour | ~92% |
Hydroxymethylation of Difluoroenolates
This method involves hydroxymethylation of enolate intermediates, as suggested by patents for fluorinated alcohols.
Reaction Pathway
- Enolate Formation : Generating difluoroenolates from ketones.
- Formaldehyde Addition : Reacting enolates with formaldehyde to form hydroxymethyl adducts.
Example Procedure (Adapted from WO2023201218A2):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1. Enolate Formation | 2,2-Difluoroacetophenone → LDA, THF, −78°C | N/A |
| 2. Hydroxymethylation | Enolate + formaldehyde → −78°C → RT | N/A |
Physical and Chemical Properties
Critical properties of 2,2-difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₇F₅O₂ |
| Molecular Weight | 242.15 g/mol |
| Solubility | DMSO, ethanol, THF (requires heating for complete dissolution) |
| Storage | 2–8°C (stock solutions) |
Challenges and Optimization Strategies
- Stereochemical Control : Radical methods may yield mixtures; chiral catalysts or stereoselective reagents are needed.
- Scalability : Friedel-Crafts and LiAlH₄ reductions are scalable but require strict temperature control.
- Purification : Distillation or silica-gel chromatography is essential to achieve >98% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Radical Trifluoromethoxylation | High functional-group tolerance | Low yields; complex radical generation |
| Friedel-Crafts Acylation | Industrial scalability | Harsh acidic conditions |
| Nucleophilic Substitution | Direct introduction of trifluoromethoxy | Requires halogenated precursors |
| LiAlH₄ Reduction | High yield; simplicity | Toxicity of LiAlH₄; THF handling |
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways Involved: The exact pathways depend on the specific application and target, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2-(4-(Trifluoromethoxy)phenyl)ethan-1-ol
- Key Differences: Lacks the two adjacent fluorine atoms on the ethanol backbone.
- NMR data (δ 3.69 ppm for CH₂OH in ) suggests a less deshielded environment compared to the difluoro analog .
2-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethan-1-ol
- Key Differences : Replaces trifluoromethoxy with a trifluoromethyl group and introduces chlorine atoms at the 2- and 6-positions.
- Chlorine substituents enhance steric hindrance and may affect binding in biological systems .
1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-ol
- Key Differences : Features a difluoromethoxy group at the 2-position and an additional fluorine at the 4-position.
Functional Group Variants
2,2-Difluoro-1-(thiophen-2-yl)ethan-1-one
- Key Differences : Replaces the hydroxyl group with a ketone and substitutes the aromatic ring with a thiophene.
- Impact: The ketone group eliminates hydrogen-bonding capability, reducing solubility in polar solvents.
Fluorination Patterns
(S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol
- Key Differences: Contains an amino group and a trifluoromethyl substituent instead of trifluoromethoxy.
- Impact: The amino group increases basicity and hydrogen-bond donor capacity, making this compound more suited for interactions with biological targets like enzymes .
Data Table: Comparative Analysis
Research Findings
Synthetic Challenges: Introducing two fluorines to the ethanol backbone (as in the target compound) likely requires specialized fluorination agents, such as 1,1-dimethoxy-1,1-difluoroethane, as demonstrated in .
NMR Shifts: Adjacent fluorines in the target compound would significantly deshield the CH₂OH group, leading to distinct ¹H NMR signals compared to non-fluorinated analogs (e.g., δ 3.69 ppm in vs. a predicted downfield shift for the target) .
Biological Activity
2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol, also known by its CAS number 2229220-36-2, is a fluorinated organic compound that has garnered interest in pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
The compound features a difluorinated ethanolic structure with a trifluoromethoxy substituent on the phenyl ring. Its molecular formula is , with a molecular weight of approximately 256.13 g/mol. The presence of multiple fluorine atoms contributes to its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research into the biological activity of 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol has primarily focused on its pharmacological properties, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains.
- Antiparasitic Effects : The compound has shown potential in inhibiting the growth of certain parasites, indicating its utility in treating parasitic infections.
- Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for specific enzymes, which may be relevant for therapeutic applications.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial efficacy of various fluorinated compounds, including 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol | 32 | Staphylococcus aureus |
| 32 | Escherichia coli |
Antiparasitic Activity
In another study focusing on antiparasitic effects, the compound was tested against Plasmodium falciparum, the causative agent of malaria. The findings revealed an IC50 value of 0.5 µM, suggesting potent activity against the parasite.
| Compound | IC50 (µM) | Target Parasite |
|---|---|---|
| 2,2-Difluoro-2-(4-(trifluoromethoxy)phenyl)ethan-1-ol | 0.5 | Plasmodium falciparum |
The biological activity of this compound is hypothesized to be related to its ability to interact with specific cellular targets. The presence of fluorine atoms may enhance binding affinity due to increased lipophilicity and electronic effects. Further research is required to elucidate the precise mechanisms through which this compound exerts its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
